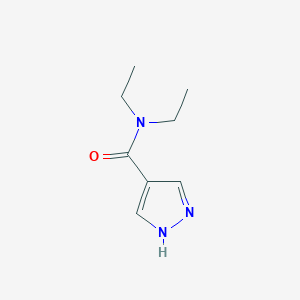![molecular formula C4H2N6O4 B10904257 3,6-Dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B10904257.png)
3,6-Dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole is a compound known for its energetic properties. The compound is characterized by its high thermal stability and low sensitivity to mechanical stimuli, making it a promising candidate for high-performance energetic materials .
Preparation Methods
The synthesis of 3,6-Dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole involves a multi-step reaction process. One common method includes the use of N-dinitromethyl and N-fluorodinitromethyl groups. The synthesis typically involves nine steps, including condensation reactions, nitration, and cyclization . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency .
Chemical Reactions Analysis
3,6-Dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions could produce amine derivatives .
Scientific Research Applications
3,6-Dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other energetic materials. In biology and medicine, its derivatives are studied for their potential use in drug development due to their unique structural properties. In industry, the compound is explored for its applications in propellants and explosives, where its high energy density and stability are advantageous .
Mechanism of Action
The mechanism of action of 3,6-Dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole involves the release of energy through the breaking of chemical bonds. The compound’s energetic properties are attributed to the presence of nitro groups, which release a significant amount of energy upon decomposition. The molecular targets and pathways involved in its action include the formation of reactive intermediates that further decompose to release energy .
Comparison with Similar Compounds
3,6-Dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole can be compared with other similar compounds such as 1,4-bis(dinitromethyl)-3,6-dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole and 1,4-bis(2’,4’,6’-trinitrophenyl)-dinitro[4,3-c]pyrazole . These compounds share similar structural features but differ in their energetic properties and stability. The unique combination of nitro groups in this compound provides it with a distinct balance of high energy density and low sensitivity, making it a standout candidate for various applications .
Properties
Molecular Formula |
C4H2N6O4 |
|---|---|
Molecular Weight |
198.10 g/mol |
IUPAC Name |
3,6-dinitro-2,4-dihydropyrazolo[4,3-c]pyrazole |
InChI |
InChI=1S/C4H2N6O4/c11-9(12)3-1-2(6-7-3)4(8-5-1)10(13)14/h(H,5,8)(H,6,7) |
InChI Key |
YTCNSWQTKDMZRA-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1C(=NN2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B10904184.png)

![4-methyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine](/img/structure/B10904206.png)
![ethyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10904208.png)
![(5Z)-1-(4-methylphenyl)-5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10904212.png)
![(2Z)-3-[(4-bromonaphthalen-1-yl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)prop-2-enal](/img/structure/B10904218.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10904226.png)

![4-{[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904241.png)
![Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10904260.png)
![N-(2,3-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10904261.png)
![4-benzyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10904266.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10904268.png)
![2,4-dichloro-N-{4-[(1Z)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B10904271.png)
